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Compound of Interest

Compound Name: 4-fluoro-5-nitro-1H-indazole

CAS No.: 1082041-35-7

Cat. No.: B1440986

Get Quote
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Molecular Weight: 181.12 g/mol [1]

Executive Summary

4-Fluoro-5-nitro-1H-indazole is a critical heterocyclic building block, particularly valuable in
the development of kinase inhibitors and other bioactive small molecules. The unique
substitution pattern—combining the electron-withdrawing nitro group at C5 with the steric and
electronic modulation of fluorine at C4—creates a distinct reactivity profile for nucleophilic
aromatic substitution (S

Ar) and reduction sequences.

This guide provides a comprehensive technical framework for the spectroscopic identification
and quality control of this compound. It moves beyond simple data listing to explain the
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diagnostic features required to distinguish this specific regioisomer from common impurities
(e.g., 4-fluoro-7-nitro-1H-indazole).

Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to accurate spectral interpretation. The primary
route involves the electrophilic nitration of 4-fluoro-1H-indazole.

o Regioselectivity: The indazole core naturally favors electrophilic attack at C5 and C7. The
fluorine atom at C4 exerts an ortho/para directing effect (mesomerically donating), which
reinforces activation at C5 (ortho to F) and C7 (para to F).

 Critical Impurity: While C5 is sterically adjacent to the fluorine, the electronic synergy often
favors the 5-nitro isomer. However, the 7-nitro isomer is a common byproduct that must be
ruled out via NMR coupling constants.

Visualization: Synthesis & Impurity Pathway

Regio-Control Logic

F (C4) directs Ortho (C3, C5) / Para (C7) | -
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4-Fluoro-5-nitro-1H-indazole
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Caption: Electrophilic nitration pathway showing the competition between C5 (target) and C7
(impurity) substitution.

Spectroscopic Specifications

The following data represents the diagnostic signals required for structural confirmation.
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Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Recommended due to solubility and NH exchange suppression).

H NMR (400 MHz)

The proton spectrum is the primary tool for regioisomer differentiation.

Shift ( Coupling (
Position Multiplicity
» Ppm)

Diagnostic
, Hz) Interpretation

Acidic indazole

proton; chemical
NH (1) 13.5-14.0 Broad Singlet - shift varies with

concentration/sol

vent.

Deshielded by
C=N. Shows
long-range
coupling to F-4.

H-3 8.35-8.45 Doublet (d) Differentiation: In
3-substituted
derivatives, this
signal

disappeatrs.

Ortho to NO

Doublet of (deshielded).

H-6 7.90 - 8.00 , .
Doublets (dd) Coupling to F-4

(meta) may be

observed.

Shielded relative
Doublet of
H-7 7.50-7.60 to H6. Para to F-
Doublets (dd) 4
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Critical Validation Step: To confirm the nitro group is at C5 and not C7, observe the coupling of
the aromatic protons.

e 5-Nitro Isomer (Target): Shows an AB system (H6/H7) with ortho coupling (~9 Hz).

e 7-Nitro Isomer (Impurity): Would show an AB system (H5/H6) but with significantly different
chemical shifts due to the nitro group's proximity to the NH.

F NMR (376 MHz)
o Shift:

-115.0 to -125.0 ppm (Singlet or multiplet depending on decoupling).

o Diagnostic: A single sharp peak confirms mono-fluorination. The shift is characteristic of an
aromatic fluorine ortho to a nitro group.

C NMR (100 MHz)

Key diagnostic carbon signals involving C-F coupling (
):
e C-4 (C-F): Doublet,
Hz.
e C-5(C-NO

): Doublet,
Hz.

e C-3: Doublet,

Hz.

Mass Spectrometry (MS)

« lonization Mode: ESI (+) or APCI (+).
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» Molecular lon:
o [M+H]
Calculated: 182.04
o [M+H]
Observed: 182.1
0.1

» Fragmentation Pattern:

o Loss of NO

(

46 amu)
m/z ~136.

o Loss of HF (

20 amu) is possible but less common in soft ionization.

Infrared Spectroscopy (FT-IR)
e N-H Stretch: 3200-3400 cm

(Broad).

e NO

Asymmetric Stretch: 1530-1550 cm
(Strong).

e NO

Symmetric Stretch: 1340-1360 cm
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(Strong).

e C=N/C=C Ring Stretch: 1600-1620 cm

Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation artifacts.

Mass: Weigh 5-10 mg of 4-fluoro-5-nitro-1H-indazole.

Solvent: Add 0.6 mL DMSO-

(99.9% D). Note: CDCI

is not recommended due to poor solubility of nitro-indazoles.

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

Acquisition:
o Run

H with at least 16 scans.

o Run

F (decoupled and coupled) to verify F-H interactions.

Protocol B: HPLC Purity Assessment

Objective: Quantify the 7-nitro regioisomer.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm).

e Mobile Phase:
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o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.
¢ Detection: UV at 254 nm and 280 nm.

o Expectation: The 5-nitro isomer is typically more polar and may elute slightly earlier or later
than the 7-nitro isomer depending on the specific column chemistry; standard spiking is
recommended for initial validation.

Structural Confirmation Workflow

Crude Product

LC-MS Analysis
Target: [M+H]+ = 182

1H NMR (DMSO-d6)

Coupling Analysis

Ortho d/dd observed\Pattern mismatch

CONFIRMED: 5-Nitro REJECT: 7-Nitro
(H6/H7 Ortho Coupling) (Distinct Shift Pattern)
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Caption: Logical workflow for confirming the 5-nitro regioisomer using MS and NMR coupling
constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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